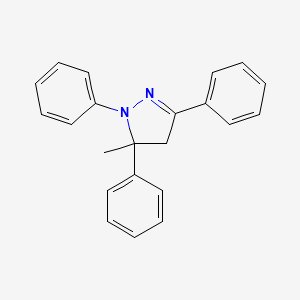

5-Methyl-1,3,5-triphenyl-2-pyrazoline

Description

Structure

3D Structure

Properties

CAS No. |

53103-83-6 |

|---|---|

Molecular Formula |

C22H20N2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

5-methyl-1,3,5-triphenyl-4H-pyrazole |

InChI |

InChI=1S/C22H20N2/c1-22(19-13-7-3-8-14-19)17-21(18-11-5-2-6-12-18)23-24(22)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |

InChI Key |

XCIHOQHTGRLYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Methyl 1,3,5 Triphenyl 2 Pyrazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of pyrazoline derivatives, offering detailed insights into the molecular framework and the spatial arrangement of atoms.

The ¹H NMR spectrum of 5-Methyl-1,3,5-triphenyl-2-pyrazoline provides key information for confirming its structure. The pyrazoline ring contains a stereocenter at the C5 position, which renders the two protons on the adjacent C4 carbon diastereotopic.

Pyrazoline Ring Protons: The two methylene (B1212753) protons at the C4 position are chemically non-equivalent. They typically appear as a distinct AB system, which is part of an ABX system in pyrazolines with a proton at C5. eresearchco.com For this compound, they manifest as two separate signals, each being a doublet of doublets due to geminal coupling with each other and vicinal coupling. nih.gov These signals are characteristically found in the upfield region of the spectrum. mdpi.com The H-4 protons typically resonate as doublets of doublets in the range of δ 3.0–4.0 ppm. nih.gov

Methyl Protons: The methyl group attached to the C5 carbon gives rise to a sharp singlet signal, as it has no adjacent protons to couple with. This signal is expected in the range of δ 1.6–2.0 ppm.

Aromatic Protons: The protons on the three phenyl rings (at the N1, C3, and C5 positions) produce a complex series of multiplets in the downfield region of the spectrum, typically between δ 6.8 and 8.0 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C4-H (Methylene) | ~ 3.0 - 4.0 | Doublet of Doublets (2H) |

| C5-CH₃ (Methyl) | ~ 1.6 - 2.0 | Singlet (3H) |

| Ar-H (Aromatic) | ~ 6.8 - 8.0 | Multiplet (15H) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule.

Pyrazoline Ring Carbons: The three carbon atoms of the pyrazoline ring have characteristic chemical shifts. The C3 carbon, involved in a C=N double bond, is the most deshielded and appears significantly downfield, generally in the range of δ 145–160 ppm. nih.govdergipark.org.tr The C4 methylene carbon is found in the upfield region, typically around δ 40–45 ppm. nih.govdergipark.org.tr The C5 carbon, being a quaternary stereocenter bonded to a nitrogen, a methyl group, and a phenyl group, resonates at approximately δ 60–70 ppm. rsc.org

Methyl Carbon: The carbon of the C5-methyl group is expected to appear at a high field, around δ 20–30 ppm. nih.gov

Aromatic Carbons: The carbons of the three phenyl rings will produce a series of signals in the δ 110–150 ppm range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 (C=N) | ~ 145 - 160 |

| C4 (-CH₂-) | ~ 40 - 45 |

| C5 (Quaternary) | ~ 60 - 70 |

| C5-CH₃ | ~ 20 - 30 |

| Aromatic Carbons | ~ 110 - 150 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for probing the molecule's conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the geminal coupling between the two diastereotopic protons at the C4 position.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt An HSQC spectrum would show a cross-peak connecting the C4 carbon signal with the signals of its two attached protons, and another cross-peak linking the methyl carbon signal to its corresponding proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution. nih.gov By analyzing NOE cross-peaks, the relative orientation of the bulky phenyl groups and the methyl group around the C5 stereocenter can be investigated, shedding light on the preferred conformation of the pyrazoline ring and its substituents. copernicus.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

C=N Stretch: A prominent absorption band corresponding to the stretching vibration of the C=N double bond within the pyrazoline ring is expected around 1590–1610 cm⁻¹. mdpi.comjapsonline.com

C-N Stretch: The stretching vibration of the C-N single bond typically appears in the fingerprint region.

Aromatic C=C Stretch: Multiple bands in the 1450–1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the three aromatic phenyl rings. rdd.edu.iq

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups appears just below 3000 cm⁻¹. rdd.edu.iq

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~ 3020 - 3080 |

| Aliphatic C-H Stretch | ~ 2850 - 2960 |

| C=N Stretch (Pyrazoline) | ~ 1590 - 1610 |

| Aromatic C=C Stretch | ~ 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net

The molecular formula for this compound is C₂₂H₂₀N₂. nih.gov This corresponds to a molecular weight of approximately 312.41 g/mol . nih.govncats.io High-resolution mass spectrometry (HRMS) would confirm this exact mass.

The electron ionization (EI-MS) mass spectrum of pyrazolines typically shows a prominent molecular ion peak (M⁺), which is often the base peak. researchgate.net The fragmentation pattern is influenced by the substituents and the stability of the resulting ions. For 1,3,5-trisubstituted pyrazolines, fragmentation often involves the cleavage of the heterocyclic ring and the loss of substituent groups. researchgate.net A plausible fragmentation pathway for this compound could involve:

Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 297.

Loss of a phenyl radical (•C₆H₅) to yield a fragment at m/z 235.

Cleavage of the pyrazoline ring, leading to various smaller charged fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

| Molecular Ion [M]⁺ | [C₂₂H₂₀N₂]⁺ | 312 |

| [M - CH₃]⁺ | [C₂₁H₁₇N₂]⁺ | 297 |

| [M - C₆H₅]⁺ | [C₁₆H₁₅N₂]⁺ | 235 |

Solid-State Characterization Techniques

X-ray Single Crystal Diffraction for Definitive Structural Determination

Analysis of a suitable single crystal of this compound would yield a similar set of crystallographic data, providing conclusive proof of its structure.

Table 1: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Note: Data presented is illustrative of typical parameters obtained for related pyrazoline structures.)

| Parameter | Example Value | Description |

| Chemical Formula | C₂₂H₂₀N₂ | The elemental composition of the molecule. ncats.ionih.gov |

| Formula Weight | 312.41 g/mol | The mass of one mole of the compound. nih.gov |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. mdpi.com |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. mdpi.com |

| a (Å) | 15.3678 | Unit cell dimension along the a-axis. mdpi.com |

| b (Å) | 12.2710 | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 21.8514 | Unit cell dimension along the c-axis. mdpi.com |

| β (°) | 109.867 | The angle of the unit cell's β-axis. mdpi.com |

| Volume (ų) | 3875.5 | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of molecules per unit cell. mdpi.com |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

For this compound, PXRD would be used to:

Confirm the crystalline nature of the bulk synthesized product.

Identify the specific crystalline phase (polymorph) present.

Assess the sample's purity by detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Compare the experimental pattern with a theoretical pattern calculated from single-crystal XRD data to confirm that the bulk material is of the same structure. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological and Particle Size Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the surface morphology and particle size of the compound.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing details about the crystal habit (shape), surface texture, and the state of aggregation of the particles.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the analysis of the size and shape of individual nanoparticles or crystallites.

This morphological information is crucial for understanding the material's physical properties, such as its flowability and dissolution characteristics, which are important in various applications.

Elemental Analysis (C, H, N, S) for Compositional Verification

Elemental analysis is a fundamental and routine procedure used to verify the empirical formula of a newly synthesized compound. By combusting a small, precise amount of the sample, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined. For this compound (C₂₂H₂₀N₂), the experimentally determined percentages must align closely with the theoretically calculated values to confirm its elemental composition. nih.govresearchgate.netmdpi.com This technique is a standard method for the characterization of new pyrazoline derivatives. mdpi.comnih.gov

Table 2: Elemental Composition of this compound

| Element | Chemical Formula | Molecular Weight ( g/mol ) | Calculated Mass % |

| Carbon (C) | C₂₂H₂₀N₂ | 312.41 | 84.58% |

| Hydrogen (H) | C₂₂H₂₀N₂ | 312.41 | 6.45% |

| Nitrogen (N) | C₂₂H₂₀N₂ | 312.41 | 8.97% |

The experimental results are typically considered acceptable if they fall within ±0.4% of the calculated values.

Thermal Analysis for Thermal Stability and Phase Transitions

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about its thermal stability, melting point, and decomposition profile. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass percentage against temperature. This analysis is crucial for determining the onset temperature of thermal decomposition. For pyrazoline derivatives, TGA can reveal a multi-step decomposition process, where distinct mass losses correspond to the cleavage of specific parts of the molecule. mdpi.com For instance, the thermal decomposition of a related nitropyrazoline showed a 52.8% mass loss corresponding to the release of a trichloro-nitropropene molecule, followed by further decomposition at a higher temperature. mdpi.com A TGA scan of this compound would indicate the temperature range at which it is stable and the pattern of its thermal breakdown.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The resulting DTA curve shows peaks corresponding to thermal events:

Endothermic Peaks: Indicate heat absorption, characteristic of processes like melting or boiling. The melting point of a compound can be accurately determined from the onset of the melting endotherm. A related pyrazoline was found to melt at 115.9 °C. mdpi.com

Exothermic Peaks: Indicate heat release, which can signify crystallization or, more commonly, decomposition.

By combining DTA and TGA, a comprehensive thermal profile of this compound can be established, defining its melting point and its decomposition pathway.

Chemical Reactivity and Transformation Pathways of the 2 Pyrazoline Core

Oxidation Reactions Leading to Aromatic Pyrazoles

The conversion of 2-pyrazolines to their corresponding aromatic pyrazole (B372694) derivatives is a fundamental and widely studied transformation. benthamdirect.com This oxidative aromatization process eliminates two hydrogen atoms from the heterocyclic ring, resulting in a fully conjugated, stable aromatic system. For 5-Methyl-1,3,5-triphenyl-2-pyrazoline, this reaction yields 5-methyl-1,3,5-triphenylpyrazole.

A variety of oxidizing agents have been successfully employed for this purpose, each with its own set of reaction conditions and efficiencies. The choice of oxidant can be critical, as some methods are more suitable for specific substrates or offer advantages in terms of green chemistry principles. benthamdirect.com

Common methods for the oxidative aromatization of 1,3,5-trisubstituted 2-pyrazolines include:

Manganese Dioxide (MnO₂): This reagent is often used for the oxidation of 5-acyl-pyrazolines. The reaction's outcome can be solvent-dependent, in some cases leading to deacylative aromatization. acs.org

Bromine (Br₂): In situ oxidation using bromine has been shown to effectively convert pyrazoline intermediates into a wide range of pyrazoles in very good yields. organic-chemistry.orggoogle.com

Silica-Nitric Acid (SiO₂-HNO₃): This system provides a mild reaction condition for the oxidative aromatization of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles. researchgate.net

Oxygen in DMSO: Heating pyrazolines in Dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere represents a more benign and environmentally friendly oxidation protocol. organic-chemistry.org

Electrochemical Methods: An electrochemically driven approach using inexpensive sodium chloride as both a redox mediator and supporting electrolyte offers a sustainable method for the oxidative aromatization of pyrazolines. rsc.org

The general mechanism for this aromatization involves the removal of hydrogen atoms from positions C4 and C5 of the pyrazoline ring, leading to the formation of a double bond and the stable pyrazole ring. researchgate.net

Table 1: Selected Oxidizing Agents for Pyrazoline Aromatization

| Oxidizing Agent/System | Typical Conditions | Reference |

| Manganese Dioxide (MnO₂) | Stirring in a solvent like DMSO or hexane | acs.org |

| Bromine (Br₂) | In situ reaction following pyrazoline formation | organic-chemistry.org |

| Oxygen/DMSO | Heating in DMSO under O₂ atmosphere | organic-chemistry.org |

| Zinc Triflate (Zn(OTf)₂) / Air | One-pot procedure with acetic acid and air at 50 °C | organic-chemistry.org |

| Electrochemical Oxidation | NaCl as mediator/electrolyte in an aqueous/organic system | rsc.org |

Reduction Reactions of the Pyrazoline Ring

The reduction of the 2-pyrazoline (B94618) ring leads to the formation of the corresponding saturated pyrazolidine (B1218672). This transformation involves the reduction of the endocyclic C=N double bond. Catalytic hydrogenation is a common method to achieve this. researchgate.net

The choice of catalyst is crucial for the successful hydrogenation of the 2-pyrazoline ring. Studies have shown that while some catalysts like Palladium on Carbon (Pd/C) are effective for 1-pyrazolines, they are not for 2-pyrazolines. This is attributed to catalyst poisoning caused by the NH group of the 2-pyrazoline blocking the active sites of the catalyst. researchgate.net However, other catalysts have proven effective.

Rhodium on Carbon (Rh/C): This catalyst has been shown to successfully hydrogenate mixtures of 1- and 2-pyrazolines to pyrazolidine with quantitative yields. researchgate.net

Raney Nickel: This catalyst also provides good results for the hydrogenation of pyrazolines, although it requires more careful handling. researchgate.net

For this compound, reduction would yield 5-methyl-1,3,5-triphenylpyrazolidine. While unsubstituted pyrazole is relatively stable under reductive conditions, its derivatives can be reduced under various conditions. pharmaguideline.com

Electrophilic Substitution at Carbon Centers

The pyrazoline ring itself is generally not highly susceptible to electrophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, substituents on the ring, particularly aryl groups, can undergo electrophilic substitution. In the case of N-aryl-2-pyrazolines, such as 1,3,5-triphenyl-2-pyrazoline, electrophilic substitution reactions typically occur on the N-phenyl group. researchgate.net

It has been demonstrated that reactions with aryldiazonium chlorides in an acidic medium lead to substitution at the para-position of the N-phenyl ring, forming l-p-phenylazophenyl derivatives. researchgate.net This indicates that the pyrazoline moiety acts as an activating group, directing substitution to the para position of the N-phenyl substituent.

In the parent pyrazole system, electrophilic substitution preferentially occurs at the C4 position, which is less influenced by the electron-withdrawing effects of the two nitrogen atoms compared to the C3 and C5 positions. pharmaguideline.comyoutube.com While direct electrophilic substitution on the pyrazoline ring is less common, formylation of pyrazoles using the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) is a known electrophilic substitution reaction that yields pyrazole-4-carbaldehydes. rsc.org

Nucleophilic Reaction Pathways

Information on direct nucleophilic attack on the carbon atoms of the this compound ring is limited in readily available literature. The synthesis of pyrazolines often involves the nucleophilic attack of a hydrazine (B178648) derivative on an α,β-unsaturated carbonyl compound, but this is a formation pathway, not a reaction of the pre-formed pyrazoline ring. rdd.edu.iqresearchgate.net The relative stability of the heterocyclic ring makes it less susceptible to nucleophilic attack unless activated by specific substituents or reaction conditions.

Ring Opening Mechanisms under Specific Conditions

Although the pyrazoline ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions provide pathways to different heterocyclic or acyclic structures.

One documented mechanism involves the reaction of pyrazolines with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This reaction, conducted under neat conditions without a catalyst, leads to an unexpected ring opening of the pyrazoline with the elimination of a substituent (e.g., styrene). This process results in the formation of 1H-pyrazole-4,5-dicarboxylates. rsc.org

In the context of the related pyrazole system, ring opening can occur following deprotonation at the C3 position in the presence of a strong base. pharmaguideline.com For certain pyrazolone (B3327878) derivatives, ring opening has been observed as an intermediate step during reactions with aldehydes, followed by recyclization to form different heterocyclic systems like pyrazoloquinolines. mdpi.com

Formation of Pyrazolium (B1228807) Ions

Pyrazolium ions (or salts) can be formed from pyrazoline precursors, typically through processes involving alkylation or protonation at the N2 nitrogen atom. The N-H group of a pyrazole ring can be readily alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com

Pyrazolium salts are valuable synthetic intermediates. For instance, solid pyrazole can react with HCl gas to form pyrazolium chloride. nih.gov These salts can then be used in further reactions. Pyrazolium ylides, generated from pyrazolium salts, are versatile building blocks for constructing various other heterocyclic skeletons. researchgate.net The formation of a pyrazolium ion from this compound would involve a reaction at the N2 position, which bears a lone pair of electrons and is basic, making it reactive towards electrophiles like alkylating agents or acids. pharmaguideline.com

Role of Pyrazoline Derivatives as Ligands in Coordination Chemistry and Metal-Catalyzed Reactions

Pyrazoline derivatives, including 1,3,5-trisubstituted variants, are highly effective ligands in coordination chemistry. ajgreenchem.comajgreenchem.com The presence of two adjacent nitrogen atoms with lone pairs of electrons allows them to act as chelating agents, forming stable complexes with a wide range of transition metal ions. derpharmachemica.comacs.org

These metal complexes have garnered significant interest due to their potential applications in catalysis and materials science. ajgreenchem.comnih.gov Pyrazoline ligands have been used to synthesize complexes with metals such as:

Cobalt(II) derpharmachemica.com

Nickel(II) derpharmachemica.com

Copper(II) derpharmachemica.com

Zinc(II) derpharmachemica.com

Palladium(II) rdd.edu.iq

The coordination typically involves the nitrogen atom of the imine moiety within the pyrazoline ring, along with other donor atoms from substituents on the ring. ajgreenchem.com The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. ajgreenchem.com The use of pyrazoline derivatives as ligands is a cornerstone in the construction of solid-state architectures and in the field of inorganic crystal engineering. ajgreenchem.com Furthermore, these metal complexes themselves can serve as catalysts in various chemical reactions. ajgreenchem.com

Computational Chemistry and Theoretical Studies on 5 Methyl 1,3,5 Triphenyl 2 Pyrazoline

Quantitative Structure-Property Relationship (QSPR) Studies:No QSPR models have been developed specifically for predicting the photophysical parameters of 5-Methyl-1,3,5-triphenyl-2-pyrazoline based on its structure.

While computational studies have been conducted on other pyrazoline derivatives, the strict focus on this compound, as per the user's request, cannot be fulfilled due to the lack of specific research data. The generation of such an article would require original research that is beyond the scope of this platform.

Therefore, until such computational studies are performed and published by the scientific community, a detailed and data-rich article on the computational chemistry and theoretical studies of this compound cannot be accurately generated.

Mechanistic Studies through Computational Modeling

The formation of 1,3,5-triaryl-2-pyrazolines, including this compound, typically proceeds through the reaction of a chalcone (B49325) with phenylhydrazine (B124118). beilstein-journals.org Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism.

The generally accepted mechanism involves an initial Michael-type addition of the hydrazine (B178648) to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. Theoretical models help to visualize the transition states and intermediates involved in this process. For related pyrazoline syntheses, computational methods like the Molecular Electron Density Theory (MEDT) have been used to analyze the reactivity and mechanism of [3+2] cycloaddition reactions. mdpi.com These studies indicate that despite the polar nature of the reactants, the cycloaddition can proceed through a single-step mechanism. mdpi.com In some cases, the formation of zwitterionic intermediates has been theoretically investigated, although their cyclization into the final pyrazoline ring may face high energetic barriers. mdpi.com

The synthesis of nitro-functionalized Δ2-pyrazolines through [3+2] cycloaddition reactions has been theoretically explored, revealing that the reaction mechanism can be described as a one-step, two-stage process based on Bonding Evolution Theory (BET). mdpi.com While these studies are not specific to this compound, they provide a framework for understanding the fundamental steps of pyrazoline formation.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic studies on the formation of pyrazolines from the reaction of chalcones with hydrazines have indicated that the reaction typically follows second-order kinetics, being first order with respect to each of the reactants. koyauniversity.org This suggests that the initial interaction between the chalcone and the hydrazine derivative is the rate-determining step.

Arrhenius parameters and activation energies are crucial for understanding the temperature dependence of a reaction. For the synthesis of related heterocyclic compounds, these parameters are determined by studying the reaction rates at different temperatures. This data, however, is not specifically documented for the synthesis of this compound in the reviewed literature.

A compensation effect, or isokinetic relationship, is sometimes observed in a series of related reactions where changes in the enthalpy of activation (ΔH#) are linearly related to changes in the entropy of activation (ΔS#). This analysis can provide insights into the reaction mechanism. For the formation of some pyrazoline compounds, a true compensation effect has been noted, suggesting a common underlying mechanism for a series of related reactants. koyauniversity.org

Molecular Docking Studies (Focus on Methodology for Ligand-Protein Interactions, Excluding Specific Biological Activities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ekb.egrjraap.comnih.gov This method is widely applied in drug discovery and materials science. The methodology for docking pyrazoline derivatives, including this compound, generally involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained from a protein database like the Protein Data Bank (PDB). ijpbs.com Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. ijpbs.com The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation using computational chemistry software.

Defining the Binding Site: A binding site on the receptor is defined. This is often a known active site of an enzyme or a region of interest on the protein surface. A grid box is generated around this site to define the space where the docking algorithm will search for possible binding poses. ekb.eg

Docking Simulation: A docking program (e.g., AutoDock, GOLD Suite, or Schrodinger software) is used to systematically explore different conformations and orientations of the ligand within the defined binding site. ekb.egrjraap.comnih.govijpbs.com The program employs a scoring function to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol). rjraap.comnih.gov

Analysis of Results: The results are analyzed to identify the most favorable binding modes, characterized by the lowest binding energies. ijpbs.com The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding. ekb.eg

The following table outlines the general steps and software commonly used in molecular docking studies of pyrazoline derivatives.

| Step | Description | Common Software |

| Receptor Preparation | Retrieval of protein structure from PDB, removal of water and heteroatoms, addition of hydrogens. | AutoDock Tools, Schrodinger's Protein Preparation Wizard, GOLD |

| Ligand Preparation | Generation of 3D structure, energy minimization. | ChemDraw, Avogadro, Gaussian |

| Docking Simulation | Exploration of ligand conformations and orientations in the binding site. | AutoDock, GOLD, Glide (Schrodinger) |

| Result Analysis | Evaluation of binding energies and visualization of ligand-protein interactions. | PyMOL, Discovery Studio, Hermes |

This methodological approach allows for the in-silico investigation of the potential interactions of this compound with various protein targets, providing a foundation for further experimental studies.

Applications in Materials Science and Technology

Fluorescent Dyes and Optical Probes in Analytical Chemistry and Imaging Research

Pyrazoline derivatives, including 1,3,5-triaryl-2-pyrazolines, are a significant class of conjugated nitrogen-containing fluorescent compounds. They are known for emitting a strong blue fluorescence with high quantum yields, making them valuable as fluorescent dyes and optical probes. ncats.ioresearchgate.net Their application spans analytical chemistry for the detection of various species and in imaging research for visualizing biological structures.

The fluorescence of these compounds can be sensitive to their local environment, a property exploited in the development of solvatofluorochromic probes that can report on the polarity of their surroundings. google.com Furthermore, specific derivatives have been designed as chemosensors for detecting metal ions. For instance, some pyrazoline-based probes exhibit fluorescence quenching in the presence of transition metal ions like Fe³⁺, Cu²⁺, and others, allowing for their selective detection. researchgate.netnih.gov The fluorescence of one pyrazoline derivative was shown to be enhanced by a factor of 40 in the presence of Zn²⁺, with a detection limit of 6.1 x 10⁻⁷ M, highlighting its potential for sensitive and selective metal ion sensing. researchgate.net These probes have also been successfully employed for fluorescence imaging and localization of metal ions within cells. researchgate.net

In bio-imaging, the bright fluorescence of pyrazoline derivatives is advantageous. Oligomers of pyrazoline have been shown to exhibit excellent fluorescence efficiency, boosting the intensity in cell imaging applications. rsc.org Some pyrazoline compounds can intercalate into DNA, leading to a quenching of their fluorescence, a phenomenon that can be used to study DNA interactions. rsc.org

Table 1: Photophysical Properties of Selected Pyrazoline Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State | Reference |

| 1,3,5-triphenyl-2-pyrazoline | ~360 | ~460 | High | Solution | ncats.io |

| PPDPD* | 346 | 430 | 41.3% | Solid State | nih.gov |

| Pyrazoline Derivative 1c | - | 450 | >1000-fold enhancement with Ca²⁺ | Acetonitrile | nih.gov |

| Pyrazoline Derivative 2c | - | 450 | >1000-fold enhancement with Ca²⁺ | Acetonitrile | nih.gov |

| PYDP** | - | - | 0.127 | Aqueous SDS solution | additivesforpolymer.com |

*PPDPD: 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline **PYDP: A pyrazoline derivative used as a donor in FRET studies.

Organic Electronics and Optoelectronic Devices

The electronic properties of 1,3,5-triaryl-2-pyrazolines make them suitable candidates for use in organic electronic and optoelectronic devices. Their ability to transport charge carriers, particularly holes, is a key feature in this regard.

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Triaryl-2-pyrazolines have been identified as effective hole-transporting materials in organic electroluminescent devices (OLEDs). ncats.ioresearchgate.net The hole-transporting layer is a crucial component of an OLED, responsible for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer. The suitability of a material for this purpose is often evaluated based on its Highest Occupied Molecular Orbital (HOMO) energy level, which should align well with the work function of the anode (commonly Indium Tin Oxide, ITO) to ensure efficient charge injection.

Charge Transfer Materials

The structure of pyrazolines facilitates intramolecular charge transfer (ICT), a process that is fundamental to their application in various electronic devices. rsc.org This charge transfer typically occurs from the nitrogen atom at the 1-position (N-1) to the carbon atom at the 3-position (C-3) of the pyrazoline ring. rsc.org The efficiency of this process can be tuned by introducing different substituents on the phenyl rings. Electron-donating groups can enhance the charge transfer process. rsc.org

The formation of charge-transfer complexes between pyrazoline derivatives (as electron donors) and various π-acceptors has been studied, providing insights into their electronic interactions which are crucial for their application in organic electronics. additivesforpolymer.com The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of pyrazoline derivatives are important parameters in determining their suitability as charge transfer materials. For a series of pyrazoline derivatives, the HOMO energy levels were found to be in the range of 5.02 to 5.24 eV, which is comparable to the widely used hole transport material PEDOT:PSS (5.1-5.4 eV). researchgate.net

Table 2: Electronic Properties of Selected Pyrazoline Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Pyrazoline 1a | 5.24 | 3.58 | 1.66 | researchgate.net |

| Pyrazoline 1b | 4.88 | 3.07 | 1.81 | researchgate.net |

| Pyrazoline 1c | 5.02 | 3.52 | 1.50 | researchgate.net |

| Pyrazoline 1d | 5.07 | 2.28 | 2.79 | researchgate.net |

Scintillation Materials and Light Attenuators

1,3,5-Triaryl-2-pyrazolines have been investigated for their use as scintillation solutes. hengyitek.com Scintillators are materials that absorb high-energy radiation (such as gamma rays or X-rays) and re-emit this energy in the form of visible light. This property is utilized in radiation detectors for various applications, including medical imaging, high-energy physics, and security screening. Pyrazolines can also act as wavelength shifters in scintillation plastics, where they absorb the initial light emitted by the primary scintillator and re-emit it at a longer wavelength that is more efficiently detected by a photodetector. fineotex.com

Dye Sensitizers in Photovoltaic Systems

Pyrazoline-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material (typically titanium dioxide, TiO₂), initiating the process of converting light into electricity. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light-harvesting ability, excited-state lifetime, and electrochemical properties.

Table 3: Performance of Selected Pyrazoline-Based Dye-Sensitized Solar Cells (DSSCs)

| Pyrazoline-Based Photosensitizer | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Reference |

| Derivative 6a* | 5.7% | 12.3 | 0.636 | - | researchgate.net |

| TPPF | 2.64% | 5.69 | 0.69 | 0.67 | google.com |

| TPP | 1.80% | 4.39 | 0.65 | 0.63 | google.com |

| TPPS** | 1.31% | 3.52 | 0.63 | 0.59 | google.com |

*Derivative 6a has a dimethylamine (B145610) substituent at the 5-position. **TPPF, TPP, and TPPS are different pyrazine-based photosensitizers.

Advanced Ink Formulations and Coatings

Pyrazoline derivatives are utilized as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) in various industries. fineotex.comgoogle.com These compounds function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. This process masks the natural yellow cast of materials, making them appear whiter and brighter. google.com

This property is leveraged in the formulation of paints and inks to enhance their brightness and visual appeal. researchgate.net Pyrazoline-type optical brighteners are known to produce a green fluorescent light and are used in various applications, including textiles and polymers. researchgate.net In coatings, water-insoluble optical brighteners can be incorporated directly into water-based latex polymer systems to improve their fastness properties. The use of pyrazolines in anti-counterfeiting printing is another area of application, where their fluorescent properties can be used to create security features that are only visible under UV light. fineotex.com

Security Markers for Document Authentication

The unique photophysical properties of certain chemical compounds have led to their exploration and use in advanced security applications, particularly as markers for document authentication. Among these, pyrazoline derivatives have garnered attention due to their fluorescent capabilities. While direct and extensive research specifically on 5-Methyl-1,3,5-triphenyl-2-pyrazoline for this application is not widely documented in the public domain, the broader class of 1,3,5-triaryl-2-pyrazolines, to which it belongs, has shown significant promise. These compounds are recognized for their strong fluorescence, making them suitable candidates for use in security inks and as covert markers to prevent counterfeiting. nih.govresearchgate.net

The fundamental principle behind using fluorescent compounds for security is their ability to absorb ultraviolet (UV) light, which is invisible to the human eye, and then emit visible light. This characteristic allows for the creation of security features that are not apparent under normal lighting conditions but become visible when exposed to a UV light source. This "invisible-to-visible" transformation is a key element in modern anti-counterfeiting measures. rsc.org

Research Findings on Pyrazoline Derivatives in Security Applications

Research into 1,3,5-triaryl-2-pyrazolines has highlighted their efficacy as fluorescent agents. These compounds are known to emit a strong blue fluorescence with high quantum yields. nih.gov The intensity and color of the emitted light can often be tuned by modifying the chemical structure of the pyrazoline derivative, offering a way to create unique and difficult-to-replicate security features.

A study on various 1,3,5-triaryl-2-pyrazolines demonstrated their potential as optical brightening agents for various materials, a testament to their strong fluorescent properties. nih.gov Such properties are directly transferable to security ink formulations. An ink containing a fluorescent pyrazoline derivative would appear transparent or lightly colored on paper under ambient light but would reveal a distinct color and glow under a UV lamp, thus verifying the authenticity of the document.

While specific data on the application of This compound in security inks is scarce in the reviewed literature, the known photophysical characteristics of the 1,3,5-triphenyl-2-pyrazoline family provide a strong basis for its potential in this field. The presence of multiple phenyl groups contributes to a conjugated π-electron system, which is typically responsible for the absorption of UV radiation and subsequent emission of visible light. The methyl group at the 5-position can subtly influence the electronic properties and, consequently, the exact fluorescence characteristics of the molecule.

The table below summarizes the general photophysical properties of 1,3,5-triaryl-2-pyrazolines, which are indicative of the expected behavior of This compound .

| Property | General Characteristics of 1,3,5-Triaryl-2-Pyrazolines | Relevance to Security Markers |

| Absorption Spectrum | Strong absorption in the UV region | Allows the marker to be invisible under normal visible light. |

| Emission Spectrum | Typically strong blue fluorescence | Provides a clear and distinct signal for authentication under UV light. |

| Quantum Yield | Generally high | Ensures a bright and easily detectable fluorescent signal. nih.gov |

| Photostability | Variable, but can be enhanced through structural modification | Important for the long-term stability and reliability of the security feature. |

This table provides generalized data for the 1,3,5-triaryl-2-pyrazoline class of compounds based on available research, as specific data for this compound in this application was not found.

The development of anti-counterfeiting inks often involves the incorporation of such fluorescent dyes into a polymer matrix that can be printed onto documents. researchgate.net The choice of a specific pyrazoline derivative, such as This compound , would depend on factors like its solubility in the ink vehicle, its photostability, and the desired color and intensity of the fluorescence. The unique spectral signature of a particular compound can serve as a forensic identifier, making it extremely difficult for counterfeiters to replicate without access to the specific chemical marker.

Conclusion and Future Research Directions in 5 Methyl 1,3,5 Triphenyl 2 Pyrazoline Chemistry

Summary of Key Findings in Synthesis, Characterization, and Properties

The synthesis of 5-Methyl-1,3,5-triphenyl-2-pyrazoline, a notable trisubstituted pyrazoline, is conventionally achieved through a multi-step process commencing with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative and benzaldehyde to yield a chalcone (B49325) intermediate. vulcanchem.com The subsequent cyclization of this chalcone with phenylhydrazine (B124118) results in the formation of the pyrazoline ring. researchgate.net Noteworthy findings reveal that microwave-assisted organic synthesis (MAOS) presents considerable advantages over traditional heating methods, offering reduced reaction times (80–280 seconds compared to 3–6 hours) and enhanced yields (85–92% versus 60–75%). vulcanchem.com

The characterization of this compound and its analogues is accomplished through a suite of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying key functional groups, such as the C=N stretching vibration characteristic of the pyrazoline ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, furnishes detailed insights into the molecule's structural framework, confirming the spatial arrangement of the phenyl and methyl substituents. nih.govmdpi.com Mass spectrometry is utilized to ascertain the molecular weight and fragmentation patterns, thereby corroborating the compound's identity. nih.govmdpi.com Furthermore, X-ray crystallography studies on analogous trisubstituted pyrazolines have elucidated a puckered conformation of the pyrazoline ring. vulcanchem.com

The physicochemical properties of this compound are predominantly influenced by its triphenyl-substituted architecture. The presence of multiple phenyl groups imparts fluorescent properties to the molecule, a hallmark of many pyrazoline derivatives that are being investigated for applications in organic light-emitting diodes (OLEDs). researchgate.net The triphenyl configuration also augments the compound's lipophilicity. vulcanchem.com

Emerging Synthetic Challenges and Opportunities

Despite the existence of well-established synthetic pathways for this compound, several challenges and avenues for innovation persist. A significant challenge lies in the development of more ecologically benign and economically feasible synthetic protocols. rawdatalibrary.net This encompasses the adoption of greener solvents, catalysts, and energy sources to curtail waste generation and environmental footprint. ias.ac.innih.gov

Future Avenues in Photophysical Property Modulation and Material Design

The intrinsic fluorescence of the pyrazoline core within this compound renders it a compelling scaffold for the design of novel photofunctional materials. pku.edu.cn A pivotal future research trajectory involves the systematic modulation of its photophysical properties via targeted structural modifications. This can be realized by the introduction of various electron-donating or electron-withdrawing substituents onto the phenyl rings at the 1, 3, and 5 positions, which can fine-tune the absorption and emission wavelengths, as well as the fluorescence quantum yields. xjau.edu.cn

The design of innovative materials predicated on this compound could catalyze progress in domains such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photostabilizers. researchgate.net For example, the incorporation of this pyrazoline moiety into polymer backbones or as pendant groups could facilitate the development of new fluorescent polymers with bespoke properties. Another auspicious direction is the investigation of its utility in two-photon absorption (TPA) materials, which have applications in bioimaging and photodynamic therapy.

Prospects for Novel Computational Insights and Methodological Development

Computational chemistry provides a powerful arsenal of tools to deepen our comprehension of the structure-property relationships inherent in this compound and to steer the rational design of new derivatives with augmented functionalities. Density Functional Theory (DFT) calculations can be harnessed to probe the electronic structure, molecular orbitals (HOMO-LUMO gap), and to predict the photophysical properties of the molecule. acs.org

Future computational endeavors could be directed towards the development of more precise models for predicting the fluorescence spectra and quantum yields of novel pyrazoline derivatives, thereby expediting the discovery of new materials with desired optical characteristics. Molecular docking studies, which are currently employed to explore the biological activities of pyrazolines, can be expanded to elucidate the interactions of this compound with host materials in guest-host systems pertinent to OLED applications. nih.gov The development of machine learning models, trained on extensive experimental and computational datasets, could further amplify the predictive capacity for designing novel pyrazoline-based materials. acs.org

Potential for Exploration in Uncharted Material Science Applications

Beyond the established applications of pyrazolines, several uncharted territories in material science present fertile ground for the exploration of this compound and its derivatives. One such domain is the development of organic scintillators for radiation detection. The fluorescent nature of the pyrazoline core suggests its potential to emit light upon interaction with ionizing radiation.

Another prospective application resides in the field of nonlinear optics (NLO). The asymmetric nature of certain pyrazoline derivatives, in conjunction with the extended π-electron system afforded by the phenyl rings, could engender significant NLO properties, positioning them as candidates for applications in optical switching and frequency conversion. Furthermore, the potential for these compounds to function as charge-transporting materials in organic field-effect transistors (OFETs) and photovoltaic devices merits investigation. The capacity to tune their electronic properties through synthetic modifications renders them versatile building blocks for a broad spectrum of electronic applications.

Q & A

Q. What are the standard synthetic methodologies for 5-Methyl-1,3,5-triphenyl-2-pyrazoline?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting chalcone derivatives with hydrazine hydrate under reflux conditions. For example, substituted pyrazolines are synthesized by condensing α,β-unsaturated ketones with phenylhydrazine, followed by methylation . Reaction optimization may include solvent selection (e.g., ethanol or acetic acid) and temperature control (80–100°C), with yields ranging from 70% to 85% depending on substituent effects .

Q. How is structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Resolves bond angles (e.g., C1–N1–C13 = 122.99°) and torsion angles to confirm the pyrazoline ring conformation .

- NMR spectroscopy : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). NMR confirms carbonyl and aromatic carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 268.32 for CHNO) validate molecular weight .

Q. What are the typical purity assessment protocols for this compound?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (mp 128–131°C for analogous pyrazolines) . High-purity batches (>95%) are essential for biological studies to avoid interference from byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data for pyrazoline derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in pyrazolines can lead to variable NMR signals. To resolve this:

- Use deuterated solvents (DMSO-d, CDCl) for consistent peak splitting.

- Cross-validate with X-ray crystallography to confirm dominant tautomeric forms .

- Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals .

Q. What strategies optimize the biological activity of this compound derivatives?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, CF) at the 3- and 5-positions enhances antimicrobial activity. For example, 3-(4-nitrophenyl) derivatives show 82% inhibition against S. aureus .

- Hybridization : Conjugation with naphthoyl groups (e.g., 3-hydroxy-2-naphthoyl) improves antioxidant capacity by stabilizing radical intermediates .

- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. How are reaction conditions tailored to improve synthetic yields?

- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization by polarizing carbonyl groups .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 20 minutes while maintaining yields >80% .

- Workup protocols : Precipitation in ice-cwater minimizes side-product formation .

Q. What advanced techniques address crystallographic disorder in pyrazoline structures?

- High-resolution XRD : Resolve thermal motion artifacts by collecting data at 100 K .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to refine crystal packing models .

Methodological Tables

Table 1: Representative Pyrazoline Derivatives and Their Properties

| Compound ID | Molecular Formula | mp (°C) | Yield (%) | Biological Activity | Reference |

|---|---|---|---|---|---|

| 7 | CHNO | 146–148 | 82 | Antioxidant | |

| 9 | CHNO | 120–122 | 85 | Antimicrobial |

Table 2: Key Crystallographic Parameters for 5-Hydroxy-3,5-dimethyl-2-pyrazoline

| Bond Angle (°) | Torsion Angle (°) | Bond Length (Å) |

|---|---|---|

| C1–N1–C13: 122.99 | C11–C2–C3: 117.85 | C15–N2: 1.397 |

| N2–N1–C13: 107.99 | C5–C10–C11: 118.4 | C1–O1: 1.490 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.